molecular formula C18H10N4O B11643031 10-Phenyl-1,3,4,10a-tetraaza-cyclopenta[b]fluoren-9-one

10-Phenyl-1,3,4,10a-tetraaza-cyclopenta[b]fluoren-9-one

Cat. No.: B11643031
M. Wt: 298.3 g/mol
InChI Key: LKTXLEJFOZFJKW-UHFFFAOYSA-N
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Description

10-Phenyl-1,3,4,10a-tetraaza-cyclopenta[b]fluoren-9-one is a complex organic compound with the molecular formula C18H10N4O It is known for its unique structure, which includes multiple aromatic rings and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Phenyl-1,3,4,10a-tetraaza-cyclopenta[b]fluoren-9-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory procedures to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

10-Phenyl-1,3,4,10a-tetraaza-cyclopenta[b]fluoren-9-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the aromatic rings or nitrogen atoms, leading to a variety of derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions vary, but may include the use of halogens, acids, or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various amines or alcohols.

Scientific Research Applications

10-Phenyl-1,3,4,10a-tetraaza-cyclopenta[b]fluoren-9-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which 10-Phenyl-1,3,4,10a-tetraaza-cyclopenta[b]fluoren-9-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 10-(4-Chloro-phenyl)-1,3,4,10a-tetraaza-cyclopenta[b]fluoren-9-one
  • 10-(2-Chloro-phenyl)-1,3,4,10a-tetraaza-cyclopenta[b]fluoren-9-one

Uniqueness

10-Phenyl-1,3,4,10a-tetraaza-cyclopenta[b]fluoren-9-one is unique due to its specific arrangement of aromatic rings and nitrogen atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C18H10N4O

Molecular Weight

298.3 g/mol

IUPAC Name

10-phenyl-11,12,14,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,12,14-heptaen-8-one

InChI

InChI=1S/C18H10N4O/c23-17-13-9-5-4-8-12(13)15-14(17)16(11-6-2-1-3-7-11)22-18(21-15)19-10-20-22/h1-10H

InChI Key

LKTXLEJFOZFJKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NC4=NC=NN24)C5=CC=CC=C5C3=O

Origin of Product

United States

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